molecular formula C10H18N2 B12883645 5-Isobutyl-3-isopropyl-1H-pyrazole

5-Isobutyl-3-isopropyl-1H-pyrazole

Cat. No.: B12883645
M. Wt: 166.26 g/mol
InChI Key: KQFFKCSYKUXZQW-UHFFFAOYSA-N
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Description

5-Isobutyl-3-isopropyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-3-isopropyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring into pyrazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Isobutyl-3-isopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. Pyrazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of various biological pathways . The exact mechanism depends on the specific functional groups and structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Similar in structure but with methyl groups instead of isobutyl and isopropyl groups.

    3,5-Diisopropylpyrazole: Contains two isopropyl groups, differing from the isobutyl group in 5-Isobutyl-3-isopropyl-1H-pyrazole.

    3,5-Diphenylpyrazole: Features phenyl groups, offering different chemical properties and applications.

Uniqueness

The presence of isobutyl and isopropyl groups can enhance its lipophilicity and affect its interaction with biological targets .

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

5-(2-methylpropyl)-3-propan-2-yl-1H-pyrazole

InChI

InChI=1S/C10H18N2/c1-7(2)5-9-6-10(8(3)4)12-11-9/h6-8H,5H2,1-4H3,(H,11,12)

InChI Key

KQFFKCSYKUXZQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NN1)C(C)C

Origin of Product

United States

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